

Check Availability & Pricing

# Enantiomeric Specificity of (R)-MLT-985: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (R)-MLT-985 |           |
| Cat. No.:            | B6890452    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth analysis of the enantiomeric specificity of (R)-MLT-985, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it an attractive therapeutic target for certain B-cell malignancies and autoimmune disorders. This document summarizes the available quantitative data on the inhibitory activity of MLT-985, details the experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows. The evidence strongly indicates that the inhibitory activity of MLT-985 resides in its (R)-enantiomer.

## Introduction

MLT-985 is a small molecule inhibitor that targets the allosteric site of the MALT1 protein, preventing its proteolytic activity. This activity is crucial for the propagation of NF-κB signaling downstream of B-cell receptor and T-cell receptor activation. Dysregulation of this pathway is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). The stereochemistry of drug candidates can significantly impact their pharmacological properties, including efficacy and safety. This guide focuses on the enantiomeric specificity of MLT-985, highlighting the superior activity of the (R)-enantiomer.



## **Data Presentation**

The following tables summarize the quantitative data regarding the inhibitory activity of MLT-985 and its enantiomers. It is important to note that while the (R)-enantiomer is established as the active form, direct comparative IC50 values for the (S)-enantiomer are not readily available in the public domain, which is a strong indicator of its significantly lower or negligible activity.

Table 1: Biochemical and Cellular Inhibitory Activity of MLT-985

| Compound    | Assay Type                             | Target/Cell<br>Line     | IC50           | Citation |
|-------------|----------------------------------------|-------------------------|----------------|----------|
| MLT-985     | Biochemical<br>MALT1 Inhibition        | Recombinant<br>MALT1    | 3 nM           | [1][2]   |
| (R)-MLT-985 | Biochemical<br>MALT1 Inhibition        | Recombinant<br>MALT1    | 3 nM           | [2]      |
| MLT-985     | IL-2 Reporter<br>Gene Assay            | Jurkat T-cells          | 20 nM          | [3]      |
| (R)-MLT-985 | MALT1-<br>dependent IL-2<br>production | Jurkat cells            | 20 nM          | [2]      |
| MLT-985     | Antiproliferative<br>Activity          | OCI-Ly3 (ABC-<br>DLBCL) | 0.12 μM (EC50) |          |
| MLT-985     | Inhibition of ROS production           | OCI-Ly3 (ABC-<br>DLBCL) | 0.03 μΜ        | _        |
| MLT-985     | Growth Inhibition                      | BJAB                    | > 10 μM        |          |

Note: MLT-985 is often used to refer to the active (R)-enantiomer in literature.

# **Signaling Pathway**

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of antigen receptors. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-kB pathway, such as A20 and RelB, leading to the







nuclear translocation of NF-kB and subsequent transcription of pro-survival genes. **(R)-MLT-985**, as an allosteric inhibitor, binds to a site distinct from the active site, inducing a conformational change that prevents substrate binding and cleavage.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Enantiomeric Specificity of (R)-MLT-985: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6890452#enantiomeric-specificity-of-r-mlt-985]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com